molecular formula C22H13ClN2O3 B11584052 1-(3-Chlorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Chlorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11584052
M. Wt: 388.8 g/mol
InChI Key: JWOMXMRGGBKCOY-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C22H13ClN2O3 and its molecular weight is 388.8 g/mol. The purity is usually 95%.
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Biological Activity

The compound 1-(3-Chlorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno-pyrrole family, which has garnered interest due to its potential biological activities. This article explores the synthesis, characterization, and biological activities of this compound, drawing from diverse research findings and case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include cyclization and condensation processes. The compound can be synthesized through a one-pot reaction involving appropriate starting materials such as chromenone derivatives and pyrrole precursors. A notable method involves the use of heterogeneous catalysts to enhance yield and purity .

Characterization

Characterization techniques such as NMR spectroscopy (both 1H^{1}H and 13C^{13}C), IR spectroscopy, and mass spectrometry are essential for confirming the structure of the synthesized compound. For instance, the 13C^{13}C NMR spectra can reveal characteristic signals associated with carbonyl groups and aromatic systems .

Antioxidant Activity

Research indicates that derivatives of chromeno-pyrroles exhibit significant antioxidant properties. The antioxidant activity is often evaluated using assays such as DPPH radical scavenging and ABTS assays. Compounds within this class have shown IC50 values in the micromolar range, indicating their potential in mitigating oxidative stress .

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on various enzymes:

  • Monoamine Oxidase (MAO) : This compound has demonstrated inhibitory activity against MAO A and B isoforms. For example, related compounds have shown IC50 values around 2.23 μM for MAO B inhibition .
  • Cholinesterase : The compound also exhibits cholinesterase inhibitory activity, which is relevant for treating neurodegenerative diseases like Alzheimer's .

Antimicrobial Activity

Case studies have reported that pyrrole derivatives possess antimicrobial properties against various pathogens. For instance, certain derivatives have shown significant activity against Staphylococcus aureus with minimal inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL compared to standard antibiotics like ciprofloxacin .

Case Studies

  • Antioxidant Studies : A study evaluating a series of chromeno-pyrrole derivatives found that compounds with electron-donating groups exhibited enhanced antioxidant activity compared to those with electron-withdrawing groups.
  • Enzyme Inhibition : Another investigation focused on the structure-activity relationship (SAR) of chromeno-pyrrole derivatives revealed that modifications at specific positions of the pyrrole ring significantly affected MAO inhibition potency.

Properties

Molecular Formula

C22H13ClN2O3

Molecular Weight

388.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H13ClN2O3/c23-14-7-5-6-13(12-14)19-18-20(26)15-8-1-2-9-16(15)28-21(18)22(27)25(19)17-10-3-4-11-24-17/h1-12,19H

InChI Key

JWOMXMRGGBKCOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)Cl)C5=CC=CC=N5

Origin of Product

United States

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